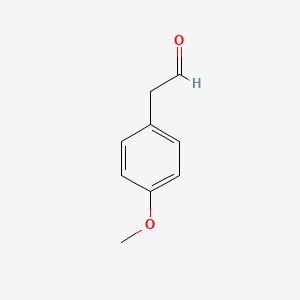

2-(4-methoxyphenyl)acetaldehyde

Description

Nomenclature and Chemical Context within Aromatic Aldehydes

IUPAC and Common Synonyms

The compound, formally named 2-(4-methoxyphenyl)acetaldehyde according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is also known by several synonyms. nih.gov These include p-methoxyphenylacetaldehyde, 4-methoxybenzeneacetaldehyde, and homoanisaldehyde. nih.govpharmaffiliates.com The table below provides a non-exhaustive list of its various identifiers.

| Nomenclature Type | Name |

| IUPAC Name | This compound nih.gov |

| Common Synonym | p-Methoxyphenylacetaldehyde nih.gov |

| Common Synonym | 4-Methoxybenzeneacetaldehyde pharmaffiliates.com |

| Common Synonym | Homoanisaldehyde pharmaffiliates.comsimsonpharma.com |

| Common Synonym | p-Anisylacetaldehyde pharmaffiliates.comsimsonpharma.com |

| CAS Number | 5703-26-4 pharmaffiliates.comsigmaaldrich.com |

Classification within Organic Compound Families

From a structural standpoint, this compound belongs to several key organic compound families. Its core structure features a benzene (B151609) ring, classifying it as a benzene compound. ambeed.com The presence of an aldehyde functional group (-CHO) attached to a two-carbon chain, which is in turn bonded to the phenyl group, places it within the family of phenylacetaldehydes. Furthermore, the methoxy (B1213986) group (-OCH3) on the phenyl ring categorizes it as an ether. ambeed.com

Historical Perspectives and Early Research Endeavors

Historically, research into aromatic aldehydes has been a cornerstone of organic chemistry. The synthesis and characterization of compounds like this compound have been driven by their utility as intermediates in more complex organic syntheses. Early research likely focused on fundamental reactions such as oxidation and condensation to explore the reactivity of the aldehyde group and the influence of the methoxy-substituted phenyl ring. For instance, the Vilsmeier reaction, a method for introducing aldehyde groups, has been a subject of study in the context of related methoxy-substituted benzene derivatives. google.com While specific early research endeavors on this compound are not extensively documented in readily available literature, its structural similarity to other well-studied aromatic aldehydes suggests its inclusion in broader investigations of this compound class.

Significance and Research Trajectory of this compound in Contemporary Chemistry

In modern chemical research, this compound is recognized as a valuable building block and a useful research chemical. pharmaffiliates.com Its contemporary significance stems from its application in the synthesis of more complex molecules with potential biological activity. For example, it serves as a precursor in the total synthesis of natural products and other biologically relevant compounds. The Pictet-Spengler reaction, a key method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds found in many alkaloids, can utilize aldehydes like this compound. mdpi.com

The trajectory of research involving this compound is increasingly pointing towards its role in medicinal chemistry and materials science. For instance, it has been used in the synthesis of novel harmine (B1663883) derivatives with potential antibacterial properties. mdpi.com The aldehyde's structure, featuring both an electron-donating methoxy group and a reactive aldehyde, makes it a versatile starting material for creating diverse molecular architectures with specific functional properties.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIVMXXOUOBRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205642 | |

| Record name | 4-Methoxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5703-26-4 | |

| Record name | 4-Methoxyphenylacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5703-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphenylacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Methoxyphenyl Acetaldehyde

Conventional Chemical Synthesis Routes

Conventional synthesis relies on well-established organic chemistry reactions, often involving the transformation of functional groups on precursor molecules. These methods are versatile and can be adapted for both laboratory-scale and industrial production.

The synthesis of 2-(4-methoxyphenyl)acetaldehyde can commence from several readily available starting materials. The selection of a specific precursor is often dictated by the chosen synthetic pathway, cost, and availability. Key precursors include 4-methoxybenzeneethanol, which serves as a direct antecedent for oxidation, and 4-methoxybenzaldehyde (B44291), which can be used in condensation reactions. For more advanced catalytic methods, styrene (B11656) derivatives are employed.

Table 1: Precursor Compounds for Conventional Synthesis

| Precursor Compound | IUPAC Name | Typical Use |

|---|---|---|

| 4-Methoxybenzeneethanol | 2-(4-methoxyphenyl)ethanol | Direct oxidation to the aldehyde |

| 4-Methoxyphenyl (B3050149) styrene derivative | 1-methoxy-4-(1-phenylethenyl)benzene | Iron-catalyzed anti-Markovnikov oxidation |

| 4-Methoxybenzaldehyde | 4-methoxybenzaldehyde | Aldol (B89426) condensation with acetaldehyde (B116499) |

| Vanillin (B372448) | 4-hydroxy-3-methoxybenzaldehyde | Industrial routes involving multiple steps |

Several types of reactions are utilized to synthesize this compound, with oxidation being the most common.

Oxidation Reactions: A primary method involves the oxidation of 4-methoxybenzeneethanol. This transformation requires an oxidizing agent to convert the primary alcohol into an aldehyde. Chromium-based reagents, such as Pyridinium (B92312) chlorochromate (PCC), are effective for this purpose. A more modern and selective approach uses iron-based catalysts, like [Fe(TF4DMAP)OTf], which facilitate the anti-Markovnikov oxidation of 4-methoxyphenyl styrene derivatives using hydrogen peroxide as a green oxidant. This iron-catalyzed method avoids the use of harsh and toxic heavy metals.

Aldol Condensation: An alternative route involves the Claisen-Schmidt condensation between 4-methoxybenzaldehyde and a suitable acetaldehyde equivalent, typically under acidic or basic catalysis. This reaction forms an α,β-unsaturated aldehyde, which would then require a subsequent selective reduction of the carbon-carbon double bond to yield the target compound.

Reduction Reactions: While reduction is typically used to convert this compound into its corresponding alcohol (4-methoxyphenylethanol), specific multi-step strategies employ reduction. For instance, a β-keto ester can be reduced and protected to create an intermediate that, after further steps, yields the desired aldehyde.

Table 2: Overview of Conventional Synthesis Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Typical Yield (%) |

|---|---|---|---|

| PCC Oxidation | 4-Methoxybenzeneethanol | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | ~75% |

| Iron-Catalyzed Oxidation | 4-Methoxyphenyl styrene derivative | [Fe(TF4DMAP)OTf], H₂O₂, Dioxane | Moderate |

Maximizing the yield and ensuring the high purity of this compound are critical for its practical application. A significant challenge in its synthesis, particularly through oxidation, is preventing over-oxidation to the corresponding carboxylic acid, 4-methoxyphenylacetic acid.

To optimize yields, reaction conditions must be carefully controlled. During the oxidation of 4-methoxybenzeneethanol, maintaining anhydrous (water-free) conditions and performing the reaction under an inert atmosphere are crucial to protect the sensitive aldehyde product from degradation or further oxidation. The choice of a selective catalyst, such as in the iron-catalyzed oxidation method, also helps minimize side reactions.

For purification, column chromatography is a standard laboratory technique used to separate the aldehyde from unreacted starting materials, catalysts, and byproducts. This ensures a high degree of purity in the final product.

While this compound itself is achiral, the synthesis of its chiral derivatives or related chiral molecules often requires stereoselective methods. Such approaches are fundamental in pharmaceutical synthesis where specific stereoisomers are required. Advanced strategies allow for the precise control of stereochemistry. For example, highly stereoselective access to all four isomers of related α,β-disubstituted 1,4-dicarbonyl compounds has been achieved through a charge-accelerated biosynth.combiosynth.com-sigmatropic sulfonium (B1226848) rearrangement. acs.org

Multi-step strategies involving the reduction of β-keto esters can also incorporate stereochemical control through the use of chiral reducing agents or chiral auxiliaries, leading to stereochemically defined intermediates. These methods, while complex, are invaluable in the total synthesis of natural products and pharmaceuticals.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical synthesis. The use of enzymes offers high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, reducing the environmental footprint of chemical processes. nih.gov

The strategic selection of enzymes is paramount for developing efficient biocatalytic cascades. While a direct enzymatic synthesis for this compound is not widely documented, biocatalytic routes to structurally similar and valuable compounds, such as 4-methoxyphenyl-1,2-propanediol, showcase the potential of this technology. acs.orgacs.org In these multi-enzyme, one-pot cascades, a combination of stereocomplementary enzymes is used to produce all possible stereoisomers of the target molecule from simple precursors like 4-methoxybenzaldehyde and acetaldehyde. acs.org

Key enzymes in these cascades include:

Lyases: Benzaldehyde lyases (BAL) and benzoylformate decarboxylases (BFD) are used for the initial carbon-carbon bond formation. acs.org

Dehydrogenases: Alcohol dehydrogenases (ADHs) are used for the stereoselective reduction of a ketone intermediate to the final diol product. acs.org

Table 3: Enzymes in Biocatalytic Cascades for Related Phenylpropanoids

| Enzyme | Abbreviation | Source Organism | Function |

|---|---|---|---|

| Benzaldehyde Lyase | PfBAL | Pseudomonas fluorescens | Carboligation |

| Benzoylformate Decarboxylase (variant) | PpBFD varL461A | Pseudomonas putida | Carboligation |

| Alcohol Dehydrogenase | RADH | Ralstonia sp. | Stereoselective Reduction |

Furthermore, enzyme engineering plays a crucial role in optimizing these biocatalytic processes. rutgers.edu Through techniques like site-directed mutagenesis, the properties of an enzyme can be tailored to enhance its performance. For instance, the L461A variant of P. putida benzoylformate decarboxylase (PpBFD) demonstrated significantly improved yield (56%) and enantiomeric excess (99%) compared to the wild-type enzyme (23% yield, 92% ee) in the synthesis of an (S)-configured intermediate. acs.org Engineering can also improve an enzyme's stability, activity towards unnatural substrates, and tolerance to organic solvents, making biocatalysis a more viable option for industrial-scale synthesis. jmb.or.krtudelft.nl

Cascade Reactions and Multi-Enzyme Systems

The synthesis of aromatic aldehydes, including this compound, has been significantly advanced by the implementation of multi-enzyme cascade reactions. mdpi.comscispace.com These systems mimic nature's metabolic pathways by combining multiple enzymatic steps in a single reaction vessel, which avoids the isolation of intermediates and often leads to higher efficiency and reduced waste. acs.org A common biocatalytic route to produce aldehydes is the reduction of the corresponding carboxylic acids using enzymes like carboxylic acid reductases (CARs). mdpi.comchemrxiv.org These enzymes are notable for their ability to directly convert carboxylic acids to aldehydes, a transformation that is challenging to achieve with high selectivity using traditional chemical methods. chemrxiv.org

Another prominent strategy involves the oxidation of alcohols. Alcohol dehydrogenases (ADHs) are frequently employed for the cofactor-dependent oxidation of alcohols to their corresponding aldehydes. mdpi.com For the synthesis of this compound, this would involve the oxidation of 2-(4-methoxyphenyl)ethanol.

Enzyme cascades can be designed to be self-sufficient. For instance, in the synthesis of all four isomers of 4-methoxyphenyl-1,2-propanediol, a related compound, a two-step cascade using a carboligase and an alcohol dehydrogenase was developed. acs.org In this system, the coproduct of the second step, 4-methoxy-benzaldehyde, is recycled back into the first step, creating a self-sufficient process. acs.org Such cascades can be performed sequentially or simultaneously, although simultaneous operation can be limited by enzyme cross-reactivity. acs.org

Whole-cell biocatalysts are also utilized, where the necessary enzymes and cofactors are contained within a microbial host like E. coli. asm.org This approach can be advantageous by providing the enzymes in their natural environment and facilitating cofactor regeneration. asm.org

Table 1: Key Enzymes in Biocatalytic Synthesis of Aromatic Aldehydes

| Enzyme Class | Precursor | Product | Key Features |

|---|---|---|---|

| Carboxylic Acid Reductases (CARs) | Carboxylic Acids | Aldehydes | Direct reduction, avoids over-reduction to alcohols. chemrxiv.org |

| Alcohol Dehydrogenases (ADHs) | Alcohols | Aldehydes | Cofactor-dependent oxidation. mdpi.com |

| α-Dioxygenases (α-DOX) | Fatty Acids | C(n-1) Aldehydes | Oxidizes fatty acids to produce shorter-chain aldehydes. mdpi.com |

| Mono- and Dioxygenases | Alkanes, Alkenes | Aldehydes | Expands substrate scope to hydrocarbons. chemrxiv.org |

NADPH Regeneration Strategies in Biocatalytic Processes

Many key enzymatic reactions in the synthesis of this compound, particularly those involving carboxylic acid reductases (CARs) and certain alcohol dehydrogenases (ADHs), are dependent on the expensive nicotinamide (B372718) cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). chemrxiv.org For these processes to be economically viable on a larger scale, the consumed NADPH must be continuously regenerated in situ. researchgate.net

A widely adopted and effective strategy is the "substrate-coupled" approach, where a second enzyme and a sacrificial co-substrate are added to the system. A classic example is the use of glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone (B72293) while reducing NADP+ to NADPH. nih.gov This creates a cycle where the primary reaction consumes NADPH, and the secondary reaction regenerates it.

In some advanced cascade designs, known as "hydrogen-borrowing" cascades, cofactor regeneration is intrinsic to the reaction sequence. nih.gov This redox-neutral process involves a dehydrogenation step followed by a hydrogenation step, with the hydride being shuffled between NAD(P)+ and NAD(P)H, thus regenerating the cofactor without an external system. nih.gov For example, an alcohol can be oxidized by an ADH (generating NADPH), and the resulting intermediate can then be used in a subsequent reaction where another enzyme utilizes the NADPH, converting it back to NADP+.

Table 2: Common NADPH Regeneration Systems

| Regeneration Enzyme | Co-substrate | By-product |

|---|---|---|

| Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone |

| Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide |

| Alcohol Dehydrogenase (ADH) | Isopropanol | Acetone (B3395972) |

Sustainable Biocatalytic Production

The principles of green chemistry are central to evaluating the sustainability of synthetic routes for compounds like this compound. numberanalytics.com Biocatalytic processes often show significant advantages over traditional chemical methods when assessed using green chemistry metrics. acsgcipr.orgnih.gov

Atom Economy (AE) measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Biocatalytic cascades can achieve very high atom economy, especially in self-sufficient systems where by-products are recycled. acs.org For example, a cascade for 4-methoxyphenyl-1,2-propanediol synthesis reached a theoretical atom economy of 99% in a simultaneous mode. acs.org

The E-Factor (Environmental Factor) quantifies the amount of waste produced relative to the amount of desired product. nih.gov Lower E-factors indicate a greener process. Biocatalysis typically has lower E-factors due to the use of water as a solvent, milder reaction conditions, and the high selectivity of enzymes, which reduces the formation of by-products.

Reaction Mass Efficiency (RME) provides a more comprehensive measure than atom economy by also considering reaction yield and the stoichiometry of reactants. rsc.org It reflects the percentage of the mass of reactants that ends up in the product. nih.gov

Space-Time Yield (STY) is a crucial metric for industrial applications, measuring the amount of product formed per unit volume per unit time (e.g., g/L/day). While biocatalytic reactions can sometimes be slower than their chemical counterparts, process optimization, including high substrate concentrations and efficient cofactor regeneration, can lead to competitive STYs.

The use of renewable starting materials, reduced energy consumption due to mild operating temperatures and pressures, and the biodegradable nature of enzyme catalysts further contribute to the sustainability of biocatalytic routes. numberanalytics.commdpi.com

Emerging Synthetic Techniques

Beyond biocatalysis, other modern synthetic methods are being developed for the efficient production of aldehydes.

Photochemical Synthesis: Photochemical reactions, which use light to initiate chemical transformations, offer unique pathways for synthesis. vapourtec.com For example, light can be used to excite a catalyst, such as benzaldehyde, which can then promote specific reactions like the conversion of amides to nitriles. rsc.org While direct photochemical synthesis of this compound is not widely reported, the principles of photoredox catalysis could be applied to the oxidation of the corresponding alcohol or other precursors under mild conditions.

Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, provides significant advantages in terms of safety, control, and scalability. amt.ukjst.org.in The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling precise temperature control of highly exothermic reactions and safe handling of hazardous reagents. nih.gov For aldehyde synthesis, flow chemistry has been successfully used for the selective reduction of esters using reagents like diisobutylaluminum hydride (DIBAL-H), where the short residence times and precise temperature control prevent over-reduction to the alcohol. researchgate.net This technique could be applied to a suitable ester precursor to yield this compound with high selectivity. Flow systems can also be coupled with biocatalysis, for instance, by using immobilized enzymes in a flow reactor to enable continuous production and easy separation of the product. ul.ie

Table 3: Comparison of Emerging Synthetic Techniques

| Technique | Key Advantages | Potential Application for this compound |

|---|---|---|

| Photochemical Synthesis | Mild reaction conditions, unique reactivity. vapourtec.com | Oxidation of 2-(4-methoxyphenyl)ethanol using a photoredox catalyst. |

| Flow Chemistry | Enhanced safety, precise control, scalability, efficient mixing. amt.ukjst.org.in | Selective reduction of a 4-methoxyphenylacetic acid ester; continuous biocatalytic oxidation using an immobilized ADH. |

Reactivity and Reaction Mechanisms of 2 4 Methoxyphenyl Acetaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group is the primary site for a variety of nucleophilic addition and redox reactions.

Oxidation Reactions to Carboxylic Acid Derivatives (e.g., 2-(4-hydroxyphenyl)acetic acid)

The aldehyde functional group of 2-(4-methoxyphenyl)acetaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(4-methoxyphenyl)acetic acid. This transformation can be achieved using a range of common oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this purpose. pearson.com

A subsequent reaction to yield 2-(4-hydroxyphenyl)acetic acid involves the cleavage of the methyl ether on the aromatic ring. A particularly effective reagent for this demethylation is boron tribromide (BBr₃). The reaction is typically carried out in an inert solvent such as dichloromethane. The process involves the formation of a complex between the Lewis acidic boron tribromide and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. orgsyn.orgcommonorganicchemistry.comnih.gov An aqueous workup then yields the final phenolic product. orgsyn.org It is recommended to use one mole of BBr₃ per ether group to ensure complete demethylation. mdma.ch

| Reactant | Reagent(s) | Product |

| This compound | 1. KMnO₄ or CrO₃2. BBr₃ | 2-(4-hydroxyphenyl)acetic acid |

Reduction Reactions to Alcohol Derivatives (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol)

The aldehyde group of this compound can be reduced to a primary alcohol, 2-(4-methoxyphenyl)ethanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. pearson.com The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide.

The synthesis of 2-(4-hydroxy-3-methoxyphenyl)ethanol from this compound requires additional modifications to the aromatic ring, as a hydroxyl group needs to be introduced at the 3-position. A plausible synthetic route would first involve the reduction of the aldehyde to 2-(4-methoxyphenyl)ethanol. Subsequently, an electrophilic aromatic substitution reaction could be employed to introduce a nitro group at the 3-position, taking advantage of the ortho,para-directing effect of the methoxy (B1213986) group. The nitro group can then be reduced to an amino group, which can be converted to a hydroxyl group via a diazonium salt intermediate.

| Reactant | Reagent(s) | Product |

| This compound | NaBH₄ or LiAlH₄ | 2-(4-methoxyphenyl)ethanol |

Condensation Reactions and Aldol (B89426) Chemistry

This compound, possessing α-hydrogens, can undergo aldol condensation reactions, acting as both a nucleophile (after deprotonation to form an enolate) and an electrophile. In a self-condensation reaction, one molecule's enolate attacks the carbonyl group of another molecule, leading to the formation of a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde. Phenylacetaldehyde (B1677652), a closely related compound, is known to undergo self-condensation. wikipedia.org

Crossed aldol condensations with other carbonyl compounds are also possible. For instance, in a reaction with acetone (B3395972), the enolate of acetone would likely attack the carbonyl group of this compound. This is because the aldehyde is generally more reactive towards nucleophilic attack than the ketone. researchgate.net Such reactions, if not carefully controlled, can lead to a mixture of products. chegg.com However, when one of the carbonyl partners, like formaldehyde, lacks α-hydrogens, it can only act as an electrophile, leading to a more controlled reaction. chegg.com

| Reactant 1 | Reactant 2 | Product Type |

| This compound | This compound | Self-aldol condensation product |

| This compound | Acetone | Crossed-aldol condensation product |

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles.

Grignard Reactions: Grignard reagents, such as ethylmagnesium bromide (CH₃CH₂MgBr), react with this compound to form secondary alcohols after acidic workup. The alkyl or aryl group of the Grignard reagent acts as a nucleophile, attacking the carbonyl carbon and forming a new carbon-carbon bond. quora.comcollegedunia.comquora.com

Wittig Reaction: The Wittig reaction provides a method to convert aldehydes into alkenes. This compound can react with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to yield an alkene where the carbonyl oxygen is replaced by the alkylidene group of the ylide. This reaction is highly valuable for the specific formation of a double bond at the location of the original carbonyl group. chegg.com

| Reaction Type | Nucleophile | Product |

| Grignard Reaction | Ethylmagnesium bromide | 1-(4-methoxyphenyl)propan-2-ol |

| Wittig Reaction | Methylenetriphenylphosphorane | 3-(4-methoxyphenyl)prop-1-ene |

Reactions Involving the Aromatic Ring

The methoxy group on the phenyl ring influences the reactivity of the aromatic system in electrophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The methoxy group (-OCH₃) is an activating and ortho, para-directing group due to its electron-donating resonance effect. Since the para position is occupied by the acetaldehyde-bearing ethyl group, electrophilic substitution is expected to occur primarily at the ortho positions (3 and 5) relative to the methoxy group.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group (-NO₂) onto the ring. Given the directing effect of the methoxy group, the expected major products would be 2-(3-nitro-4-methoxyphenyl)acetaldehyde and 2-(5-nitro-4-methoxyphenyl)acetaldehyde. The reaction conditions, such as temperature, need to be controlled to prevent multiple nitrations and side reactions. wikipedia.orglearncbse.in

Halogenation: Halogenation, such as bromination, can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst. This would result in the substitution of a hydrogen atom on the aromatic ring with a bromine atom, yielding 2-(3-bromo-4-methoxyphenyl)acetaldehyde (B13620794) and 2-(5-bromo-4-methoxyphenyl)acetaldehyde as the main products. The presence of the activating methoxy group facilitates this reaction. wpmucdn.com

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-(3-nitro-4-methoxyphenyl)acetaldehyde |

| Bromination | Br₂/FeBr₃ | 2-(3-bromo-4-methoxyphenyl)acetaldehyde |

Functionalization of the Methoxy Moiety

The methoxy group (—OCH₃) of this compound, an aryl methyl ether, is generally stable but can be functionalized, most commonly through cleavage of the ether bond to yield the corresponding phenol, 2-(4-hydroxyphenyl)acetaldehyde. This process, known as demethylation, requires harsh conditions and specific reagents due to the strength of the aryl C-O bond.

Several reagents are effective for the cleavage of aryl methyl ethers. The choice of reagent often depends on the presence of other functional groups in the molecule. Strong Lewis acids are a primary choice for this transformation. Boron tribromide (BBr₃) is a highly effective, albeit aggressive, reagent for demethylation. sigmaaldrich.com The reaction proceeds by the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. sigmaaldrich.com Similarly, aluminum chloride (AlCl₃) can be used, often in conjunction with a nucleophilic scavenger, to effect ether cleavage. sigmaaldrich.com

Acidic conditions using hydrohalic acids, such as 47% hydrobromic acid (HBr), can also achieve demethylation, typically at elevated temperatures. sigmaaldrich.com The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl carbon. sigmaaldrich.com Another classical method involves heating the compound with pyridinium (B92312) hydrochloride in a molten state. ebi.ac.uk This method has been successfully applied to the demethylation of similar structures like 4-methoxyphenylbutyric acid on a large scale. ebi.ac.uk

More recently, methods have been developed for the selective cleavage of p-methoxybenzyl (PMB) ethers, which share structural similarities. These include oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). rsc.org Organophotoredox catalysis has also emerged as a chemoselective method for the cleavage of phenolic ethers under mild conditions. chemrxiv.org

Table 1: Reagents for Demethylation of Aryl Methoxy Groups

| Reagent Class | Specific Reagent | General Conditions |

| Lewis Acids | Boron tribromide (BBr₃) | Low temperature (e.g., -78°C to RT) in an inert solvent like CH₂Cl₂ |

| Aluminum chloride (AlCl₃) | Often used with a scavenger (e.g., ethanethiol) at elevated temperatures | |

| Brønsted Acids | Hydrobromic acid (HBr) | Refluxing in concentrated aqueous HBr, sometimes with acetic acid |

| Salts | Pyridinium hydrochloride | Molten state, high temperature (e.g., 180-210°C) |

| Oxidants | Cerium(IV) ammonium nitrate (CAN) | Aqueous acetonitrile |

Mechanistic Investigations and Computational Studies

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. Modern physical organic chemistry combines experimental studies with computational modeling to elucidate these mechanisms in great detail.

Transition State Analysis

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The analysis of this transition state is fundamental to understanding the reaction mechanism and its kinetics. The structure of the transition state cannot be observed experimentally due to its fleeting nature, but it can be located and characterized using computational chemistry methods. ccl.net

For reactions involving this compound, such as aldol condensation or oxidation, transition state analysis would involve mapping the potential energy surface of the reaction. learncbse.in Computational methods, particularly Density Functional Theory (DFT), are used to calculate the geometry of the transition state structure, which corresponds to a first-order saddle point on the potential energy surface. ccl.netresearchgate.net Identifying this structure allows for the calculation of the activation energy (the energy barrier from reactant to transition state), which is a key determinant of the reaction rate. ccl.net For example, in an aldol reaction, the transition state would depict the partially formed carbon-carbon bond between the enolate of one molecule and the carbonyl group of another. learncbse.in The methoxy group's electronic influence on the stability of this transition state would be a key aspect of the analysis.

Kinetic Studies and Reaction Rate Determination

Kinetic studies measure the rate at which a reaction proceeds, providing quantitative data that helps to validate proposed mechanisms. For this compound, kinetic studies could investigate how its concentration, or the concentration of other reactants, temperature, and catalysts, affect the rate of a specific transformation.

While specific kinetic data for this compound is not extensively reported, studies on the parent compound, phenylacetaldehyde, offer insight into the methodologies used. For instance, the kinetics of phenylacetaldehyde formation and release have been modeled using online mass spectrometry techniques like Proton Transfer Reaction-Mass Spectrometry (PTR-MS). wikipedia.org Such studies can fit reaction data to kinetic models, like the Weibull model, to describe the reaction progress over time and determine parameters such as activation energy. wikipedia.org For this compound, a key point of investigation would be how the para-methoxy group influences the reaction rates compared to the unsubstituted phenylacetaldehyde. The electron-donating nature of the methoxy group is expected to affect the stability of intermediates and transition states, thereby altering the kinetics of reactions involving either the aldehyde or the aromatic ring.

Computational Chemistry (e.g., DFT calculations)

Computational chemistry, especially Density Functional Theory (DFT), is a powerful tool for investigating the intrinsic properties of molecules like this compound. DFT calculations allow for the prediction of molecular structure, electronic properties, and spectroscopic signatures. nih.gov

For this molecule, DFT would be used to optimize the ground-state geometry, providing precise bond lengths and angles. Such calculations have been performed on many related molecules containing the 4-methoxyphenyl (B3050149) moiety. nih.gov A key outcome of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding reactivity. The electron-donating methoxy group raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack on the aromatic ring.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would show high electron density on the carbonyl oxygen and the aromatic ring (particularly at the ortho positions relative to the methoxy group), indicating likely sites for electrophilic attack. Conversely, the aldehyde carbon would be identified as an electrophilic site. These computational insights complement experimental findings and help rationalize the observed reactivity and reaction mechanisms.

Table 2: Application of DFT in Studying this compound

| Computational Method | Information Obtained | Relevance to Reactivity |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure, which is the starting point for all other calculations. |

| Frequency Analysis | Vibrational frequencies (IR/Raman spectra) | Confirms the optimized structure is a true minimum (no imaginary frequencies) and aids in experimental characterization. |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Energy levels and spatial distribution of HOMO and LUMO | Predicts sites for nucleophilic and electrophilic attack; the energy gap indicates chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Visually identifies electron-rich and electron-poor regions, predicting sites of interaction. |

| Transition State Search | Geometry and energy of the transition state | Determines the activation energy and elucidates the reaction mechanism. |

Metabolic Pathways and Biochemical Transformations Involving 2 4 Methoxyphenyl Acetaldehyde

In Vivo Metabolism in Biological Systems

Once in a biological system, 2-(4-methoxyphenyl)acetaldehyde undergoes several metabolic conversions, primarily driven by enzymatic reactions. These transformations are crucial for its detoxification and integration into endogenous metabolic networks.

Enzymatic Conversion by Aldehyde Dehydrogenases

A primary metabolic fate of this compound is its oxidation to 4-methoxyphenylacetic acid. This conversion is catalyzed by aldehyde dehydrogenases (ALDHs), a family of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes. The reaction involves the conversion of the aldehyde functional group to a carboxylic acid. This process is a common detoxification pathway for aldehydes, which are often reactive and potentially toxic compounds.

Similarly, the related compound, 2-(4-hydroxyphenyl)acetaldehyde, is also a substrate for enzymatic conversion, highlighting the role of aldehyde-metabolizing enzymes in processing phenylacetaldehyde (B1677652) derivatives. bldpharm.com

Role as an Intermediate in Neurotransmitter Metabolism

Evidence suggests that acetaldehyde (B116499) and its derivatives can play a significant role in the metabolism of neurotransmitters, particularly dopamine (B1211576). nih.gov The metabolism of ethanol (B145695) to acetaldehyde, primarily by alcohol dehydrogenase and catalase, can influence central dopamine systems. nih.govnih.gov Acetaldehyde itself is a reactive molecule that can interact with various biological molecules.

Within the brain, dopamine is metabolized by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a highly reactive aldehyde. nih.govnih.gov DOPAL is then typically oxidized to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH). nih.gov The structural similarity of this compound to these endogenous aldehydes suggests its potential to interact with and influence these neurochemical pathways, although direct evidence for its specific role as an intermediate in dopamine metabolism is still under investigation. The accumulation of aldehydes, whether from ethanol metabolism or other sources, can potentially impact the delicate balance of neurotransmitter metabolism. nih.gov

Involvement in Human and Mouse Metabolic Pathways

This compound and its related compounds are recognized as metabolites in both human and mouse systems. chemicalbook.com The metabolism of such compounds is a key aspect of xenobiotic processing in mammals. Studies on transgenic mouse models, particularly those with altered aldehyde dehydrogenase (ALDH2) activity, have been instrumental in understanding the in vivo metabolism of aldehydes. nih.govnih.govresearchgate.net

Mice lacking a functional ALDH2 enzyme exhibit significantly higher levels of acetaldehyde in their blood, brain, and liver after ethanol administration, underscoring the critical role of this enzyme in aldehyde clearance. nih.gov These models provide valuable insights into how the body handles aldehydes and the physiological consequences of impaired aldehyde metabolism. nih.gov The study of such models helps to elucidate the metabolic pathways that would also be responsible for the transformation of structurally similar compounds like this compound.

Association with Metabolic Disorders

The metabolism of aromatic amino acids, which can give rise to aldehydes structurally related to this compound, is disrupted in certain metabolic disorders. One such condition is tyrosinemia type I, an autosomal recessive disorder caused by a deficiency of the enzyme fumarylacetoacetase (FAH). nih.gov This deficiency leads to the accumulation of tyrosine and its metabolites. nih.gov

In tyrosinemia type I, the normal breakdown of tyrosine is blocked, leading to the buildup of upstream metabolites. While not a direct metabolite in this pathway, the study of such disorders provides a broader context for understanding the metabolism of aromatic compounds and the consequences of enzymatic defects in these pathways. The treatment for tyrosinemia type I involves the use of nitisinone, which inhibits an earlier enzyme in the tyrosine degradation pathway, p-hydroxyphenylpyruvic acid dioxygenase, thereby preventing the accumulation of toxic metabolites. nih.gov

Biochemical Pathways and Enzyme Interactions

The interaction of this compound with various enzymes is central to its biochemical transformations. The specificity of these enzymes determines the metabolic fate of the compound.

Substrate Specificity of Metabolizing Enzymes

The enzymes responsible for metabolizing this compound exhibit a degree of substrate specificity. Aldehyde dehydrogenases, for instance, can act on a variety of aldehydes, but their efficiency can vary depending on the aldehyde's structure. The presence of a methoxy (B1213986) group on the phenyl ring of this compound influences its interaction with the active site of these enzymes.

Research into the substrate specificity of enzymes like protein glutamine methyltransferases has shown that specific amino acid motifs are required for an enzyme to recognize and act upon a substrate. nih.gov While this research is on a different class of enzymes, it highlights the principle of molecular recognition that governs all enzyme-substrate interactions. The precise structural features of this compound will dictate which enzymes can bind to it and catalyze its conversion to other molecules. Further research is needed to fully characterize the substrate specificity of the various enzymes that interact with this particular aldehyde.

Enzyme Kinetics and Inhibition Studies

While this compound is utilized in the study of enzyme-catalyzed reactions, specific data on its enzyme kinetics, such as Michaelis-Menten constants (K_m) or turnover numbers (k_cat), are not extensively documented in publicly available literature. researchgate.net Its structure suggests it would serve as a substrate for broad-specificity enzymes like alcohol dehydrogenases and aldehyde dehydrogenases that process aromatic aldehydes.

Some commercial suppliers classify the compound as a potential enzyme inhibitor, though specific targets and inhibition constants (K_i) are not provided. nih.gov Detailed research, including docking studies and kinetic assays, would be necessary to fully characterize its enzymatic interactions. For instance, studies on esters derived from its oxidized form, 4-methoxyphenylacetic acid, have been conducted to evaluate their potential as inhibitors of enzymes like 15-lipoxygenase, indicating that this chemical scaffold can interact with enzyme active sites. nih.gov However, this does not provide direct kinetic data for the aldehyde itself.

Applications in Organic Synthesis and Medicinal Chemistry

Building Block in Complex Molecule Synthesis

2-(4-methoxyphenyl)acetaldehyde serves as a valuable precursor in the synthesis of a variety of organic molecules due to its chemical reactivity. smolecule.com The aldehyde functional group allows for a range of chemical transformations, making it a key starting material for constructing intricate molecular frameworks.

Intermediate in Pharmaceutical Synthesis

This compound functions as an important intermediate in the synthesis of various pharmaceuticals. smolecule.com Its structure is incorporated into larger, more complex molecules that are evaluated for therapeutic properties. The methoxyphenyl group, in particular, is a common feature in many biologically active compounds, and this compound provides a direct route for its inclusion.

Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it a useful starting material for the synthesis of heterocyclic compounds, which are organic compounds containing rings with atoms of at least two different elements. smolecule.com For instance, it has been utilized in the creation of pyrazoles and thiazoles, classes of compounds known for their wide range of medicinal applications. smolecule.com The synthesis of 2-substituted benzothiazoles, another class of heterocyclic compounds with demonstrated antitumor and anti-inflammatory activities, often involves precursors with a similar methoxyphenyl structure, highlighting the utility of this chemical motif in building pharmaceutically relevant heterocyclic systems. nih.gov

Precursor for Biologically Active Molecules (e.g., (±)-Cyanolide A intermediate)

A notable application of this compound is in the synthesis of natural products and other biologically active molecules. It has been described as a key component in the synthetic pathway toward (±)-Cyanolide A. atlantis-press.com Specifically, a derivative, (±)-2-(6-ethyl-2-(4-methoxyphenyl)-1, 3-dioxan-4-yl) acetaldehyde (B116499), serves as a crucial intermediate in the total synthesis of this marine natural product. atlantis-press.com (±)-Cyanolide A is recognized for its potent molluscicidal activity against the snail Biomphalaria glabrata, a vector for the disease schistosomiasis, making its synthesis a significant goal for medicinal chemists. atlantis-press.com

Table 1: Applications of this compound in Organic Synthesis

| Application | Specific Use | Significance |

|---|---|---|

| Pharmaceutical Intermediate | Serves as a foundational structure for building more complex drug candidates. smolecule.com | Enables the incorporation of the biologically relevant methoxyphenyl moiety. |

| Heterocyclic Synthesis | Used as a reactant in the formation of heterocyclic rings like pyrazoles and thiazoles. smolecule.com | Heterocyclic compounds are core structures in many established and experimental drugs. |

| Natural Product Synthesis | Key precursor for an intermediate in the total synthesis of (±)-Cyanolide A. atlantis-press.com | Facilitates the production of a potent molluscicide with potential for disease vector control. atlantis-press.com |

Role in Drug Discovery and Development

Beyond its use as a simple building block, this compound plays a role in the broader context of drug discovery, particularly in the creation and evaluation of new potential therapeutic agents.

Design and Synthesis of Analogues and Derivatives

In drug discovery, new molecular entities are often created by modifying a known chemical scaffold. This compound is used as a starting material for the synthesis of novel analogues and derivatives for biological testing. For example, it can be used as a precursor in the synthesis of various chalcones, which are natural products investigated for potential anti-inflammatory and anti-cancer properties. smolecule.com By systematically altering the structure of the parent compound, chemists can generate a library of related molecules to screen for enhanced activity or improved properties.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the specific structural features of a molecule contribute to its biological activity. The this compound scaffold is a valuable tool for such studies. Researchers can systematically modify parts of the molecule—for instance, by altering the position of the methoxy (B1213986) group on the phenyl ring or changing the aldehyde functional group—and observe how these changes impact its biological effects. Studies on related classes of compounds, such as flavonoids, have shown that the presence and position of a methoxy group can significantly enhance anti-inflammatory or neuroprotective activities. mdpi.com This principle underscores the importance of the methoxyphenyl moiety within this compound, making it a key area of focus in SAR studies to optimize the design of new drug candidates.

Catalysis and Reagent Development

Use as a Reagent in Catalytic Asymmetric Synthesis

Information regarding the use of this compound as a substrate or reagent in catalytic asymmetric synthesis, such as in asymmetric aldol (B89426), Michael, or other enantioselective C-C bond-forming reactions, is not available in the reviewed literature.

Applications in Multicomponent Reactions (e.g., Ugi reaction)

Specific examples of this compound being utilized as the aldehyde component in multicomponent reactions, including the Ugi, Passerini, or Biginelli reactions, were not found in the reviewed scientific sources.

Advanced Research and Future Directions

Spectroscopic Characterization in Advanced Research

Modern spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of 2-(4-methoxyphenyl)acetaldehyde. High-resolution instrumentation allows for precise measurements, which are fundamental for quality control, reaction monitoring, and in-depth research.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound.

¹H-NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Characteristic signals for this compound include a triplet for the aldehydic proton, signals in the aromatic region corresponding to the protons on the phenyl ring, and a signal for the methoxy (B1213986) group protons. For instance, a key signal is the triplet corresponding to the aldehyde proton, which typically appears around δ 9.72 ppm. researchgate.net The aromatic protons produce signals in the range of δ 7.17–6.88 ppm, while the methoxy group protons are observed at approximately δ 3.81 ppm. researchgate.net The methylene (B1212753) protons adjacent to the aldehyde group present a doublet at around δ 3.63 ppm. researchgate.net

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum is crucial for confirming the carbon framework of the molecule. Key resonant peaks for this compound include a signal for the carbonyl carbon of the aldehyde group, which is typically observed at a downfield chemical shift of around δ 199.1 ppm. researchgate.net The carbon of the methoxy group is characteristically found at approximately δ 55.3 ppm. researchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~9.72 | Triplet | Aldehyde proton (-CHO) |

| ¹H | ~7.17-6.88 | Multiplet | Aromatic protons (C₆H₄) |

| ¹H | ~3.81 | Singlet | Methoxy protons (-OCH₃) |

| ¹H | ~3.63 | Doublet | Methylene protons (-CH₂-) |

| ¹³C | ~199.1 | - | Aldehyde carbon (C=O) |

| ¹³C | ~55.3 | - | Methoxy carbon (-OCH₃) |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of this compound with a high degree of confidence. Electrospray ionization (ESI) is a soft ionization technique often used in HR-MS. For this compound, an ESI-MS analysis would show a protonated molecule [M+H]⁺ at an m/z of approximately 165.1, confirming its molecular weight. researchgate.net

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. The mass spectrum obtained from GC/MS shows characteristic fragmentation patterns that can be used for structural confirmation. researchgate.net For this compound, key fragments may appear at m/z values of 152, 137, and 109. researchgate.net It is important to differentiate these patterns from those of isomers or other similar compounds. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Ion | m/z Value | Significance |

| ESI-MS | [M+H]⁺ | ~165.1 | Molecular weight validation |

| GC/MS | Fragment | 152 | Fragmentation pattern |

| GC/MS | Fragment | 137 | Fragmentation pattern |

| GC/MS | Fragment | 109 | Fragmentation pattern |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will exhibit a strong absorption band characteristic of the aldehyde functional group. researchgate.net This is typically a C=O stretching vibration that appears in the region of 1740–1720 cm⁻¹. researchgate.net The presence of this band provides clear evidence for the aldehyde moiety in the compound's structure.

Since this compound is achiral, chiral High-Performance Liquid Chromatography (HPLC) is not directly applicable for its separation. However, if the compound were to be used as a precursor in the synthesis of a chiral molecule, chiral HPLC would be an essential tool for the enantioselective analysis of the resulting products.

The principles of chiral HPLC involve the use of a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. researchgate.netchiralpedia.com Common CSPs are based on polysaccharides like cellulose (B213188) and amylose. nih.gov The choice of the mobile phase is also critical for achieving good separation. nih.gov For instance, in the enantioselective HPLC analysis of chiral imidazolines, a Chiralpak® IB® column, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has been used successfully with reversed-phase conditions. nih.gov Such methodologies could be adapted for the analysis of chiral derivatives of this compound.

Computational Modeling and In Silico Studies

Computational modeling and in silico studies offer a theoretical lens through which to examine the properties and potential interactions of this compound at the molecular level. These methods can predict molecular behavior and guide experimental research.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking could be employed to investigate its potential binding to biological targets, such as enzymes or receptors. For example, studies on similar compounds like 2-(4-methoxyphenyl)benzo[d]thiazole have utilized molecular docking to assess their binding affinity to cancer-related proteins. dergipark.org.tr Such in silico approaches can help to identify potential biological activities and guide the design of new therapeutic agents based on the this compound scaffold. The docking process involves preparing the ligand and protein structures, defining a binding site, and then using a scoring function to rank the different binding poses.

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational flexibility and its interactions with solvent molecules or within a biological environment. nih.gov These simulations can reveal how the molecule behaves in a dynamic system, providing insights that are not available from static models. By combining molecular docking with MD simulations, a more comprehensive understanding of the binding of a ligand to its target can be achieved, including the stability of the ligand-protein complex over time. chemrxiv.org

Prediction of Biological Activity and Metabolic Fate

The exploration of the biological activities and metabolic pathways of this compound is an active area of computational research. Through in silico modeling, scientists can predict the compound's potential therapeutic effects and its biotransformation within living organisms.

Biological Activity Prediction: Computational tools and databases are employed to screen this compound against various biological targets. These predictions are based on the structural similarity of the compound to molecules with known biological activities. While specific, experimentally validated data for this compound is limited in publicly accessible databases, predictive models can offer insights into its potential pharmacological profile. For instance, software like PASS (Prediction of Activity Spectra for Substances) can generate a spectrum of potential biological activities based on the compound's structure. Such predictions, while not a substitute for experimental validation, can guide further research into its potential applications.

Metabolic Fate Prediction: The metabolic fate of this compound is predicted to follow established pathways for aromatic aldehydes and similar xenobiotics. The primary route of metabolism is likely oxidation of the aldehyde group to the corresponding carboxylic acid, 4-methoxyphenylacetic acid. This reaction is typically catalyzed by aldehyde dehydrogenase enzymes in the liver. Further metabolism could involve O-demethylation of the methoxy group to form 4-hydroxyphenylacetaldehyde, which would then be oxidized to 4-hydroxyphenylacetic acid. These hydroxylated metabolites can then undergo conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion from the body.

Table 1: Predicted Metabolic Pathways of this compound

| Pathway | Predicted Metabolite | Enzyme Class (Predicted) |

| Oxidation | 4-methoxyphenylacetic acid | Aldehyde Dehydrogenase |

| O-Demethylation | 4-hydroxyphenylacetaldehyde | Cytochrome P450 |

| Oxidation | 4-hydroxyphenylacetic acid | Aldehyde Dehydrogenase |

| Conjugation | Glucuronide and sulfate (B86663) conjugates | UDP-glucuronosyltransferases, Sulfotransferases |

Development of Novel Analytical Methods

The accurate detection and quantification of this compound in various samples are crucial for research in biology, environmental science, and food chemistry. The development of sensitive and selective analytical methods is therefore a key area of focus.

Trace Analysis in Biological and Environmental Samples

The analysis of trace levels of this compound in biological fluids (e.g., plasma, urine) and environmental samples (e.g., water, air) presents challenges due to the complexity of the matrices and the low concentrations of the analyte. A common strategy involves a derivatization step to enhance the compound's volatility and detectability.

One widely used method is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative can then be analyzed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. psu.edulawdata.com.twresearchgate.netijcpa.in For enhanced sensitivity, the derivative can be analyzed by gas chromatography-mass spectrometry (GC-MS), which provides both high resolution and structural information. shimadzu.comnih.govyoutube.com

Another effective derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The resulting oxime derivative is highly electron-capturing, making it suitable for sensitive detection by GC with an electron capture detector (GC-ECD) or GC-MS.

Detection and Quantification in Complex Matrices

Complex matrices, such as food and beverages, often contain a multitude of compounds that can interfere with the analysis of this compound. To overcome this, sample preparation techniques like solid-phase extraction (SPE) or solid-phase microextraction (SPME) are employed to isolate and concentrate the analyte before analysis. researchgate.net

For the quantification of this compound in these complex matrices, GC-MS is a powerful technique. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only specific ions characteristic of the analyte, thereby minimizing interference from the matrix and enhancing the signal-to-noise ratio. The use of an isotopically labeled internal standard, such as deuterated this compound, can further improve the accuracy and precision of the quantification.

Table 2: Analytical Methods for Aldehyde Detection

| Analytical Technique | Derivatization Agent | Sample Type | Detection Method |

| HPLC | 2,4-Dinitrophenylhydrazine (DNPH) | Water, Air, Food | UV-Vis |

| GC-MS | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Biological fluids, Environmental | Mass Spectrometry |

| GC-MS | None (direct injection) or various | Various | Mass Spectrometry |

Environmental and Atmospheric Chemistry

The release of this compound into the environment, either from natural sources or industrial applications, necessitates an understanding of its atmospheric fate. Its chemical structure suggests that it will participate in atmospheric oxidation reactions, leading to its degradation and the formation of secondary pollutants.

Atmospheric Oxidation Mechanisms (e.g., reactions with hydroxyl radicals and ozone)

The primary daytime loss process for this compound in the atmosphere is expected to be its reaction with hydroxyl (OH) radicals. The OH radical can react with the aldehyde in two main ways: by abstracting the aldehydic hydrogen atom or by adding to the aromatic ring. The abstraction of the aldehydic hydrogen is generally the more favorable pathway for aldehydes, leading to the formation of a 4-methoxyphenylacetyl radical. This radical will rapidly react with molecular oxygen to form a peroxy radical, which can then undergo further reactions to form various oxidation products.

During nighttime, or in areas with significant ozone concentrations, the reaction with ozone (O3) could also contribute to the degradation of this compound, particularly if there are any unsaturated bonds in its side chain, though this is not the case for this specific compound. However, for aromatic aldehydes, the reaction with ozone is generally much slower than the reaction with OH radicals. ucar.edu The photodissociation of the aldehyde by sunlight can also occur, though its significance will depend on the compound's absorption spectrum and the quantum yield of the dissociation process. copernicus.orgacs.orgcopernicus.orgacs.org

Degradation Pathways and Atmospheric Lifetimes

The degradation of this compound in the atmosphere will lead to the formation of a variety of products. The initial oxidation product, 4-methoxyphenylacetic acid, can be further oxidized or photolyzed. The aromatic ring can also be opened, leading to the formation of smaller, more oxidized compounds.

The atmospheric lifetime of this compound is determined by the rates of its reactions with atmospheric oxidants. The lifetime with respect to reaction with OH radicals can be estimated using the following equation:

τ = 1 / (kOH * [OH])

Role in Atmospheric Photochemistry

The atmospheric fate of aldehydes is a critical area of environmental science, as these compounds are significant precursors to secondary pollutants. While specific research on the atmospheric photochemistry of this compound is not extensively documented, its behavior can be inferred from the established reactivity of other aldehydes, particularly aromatic aldehydes.

Aldehydes in the troposphere undergo photolysis (decomposition by light) and oxidation, primarily initiated by hydroxyl (OH) radicals. colorado.edu The general photochemical processes for aldehydes can lead to the formation of molecular hydrogen (H₂), carbon monoxide (CO), and various organic byproducts. copernicus.org For instance, aldehydes with three or more carbons can undergo "triple fragmentation" to produce H₂, CO, and an alkene. copernicus.org

The presence of an aromatic ring and a methoxy group in this compound suggests a complex photochemical pathway. The aromatic ring can influence the absorption of UV radiation, and the molecule can react with atmospheric oxidants like OH radicals, ozone (O₃), and nitrate (B79036) radicals (NO₃). nih.govescholarship.org The reaction with OH radicals is typically the dominant removal process for volatile organic compounds in the atmosphere. colorado.edu This reaction likely involves the abstraction of the aldehydic hydrogen, leading to the formation of a peroxy radical in the presence of oxygen, which can then participate in cycles that produce ozone and other secondary organic aerosols (SOA). copernicus.org The photolysis of aldehydes is a significant source of free radicals in the atmosphere, which are the primary drivers of atmospheric chemistry. colorado.edunih.gov

Studies on similar molecules, like 2-methylpentanal, show that their atmospheric reactions lead to the formation of various products, including other aldehydes (e.g., acetaldehyde), ketones (e.g., 2-pentanone), and organic acids, contributing to the formation of SOA. copernicus.org It is plausible that the atmospheric degradation of this compound would similarly yield a complex mixture of secondary pollutants.

Exploration of Novel Biological Activities

Recent scientific investigations have begun to uncover the potential therapeutic applications of this compound and its derivatives. These studies span a range of biological activities, from combating microbial infections to exhibiting potential against chronic diseases like cancer and neurodegenerative disorders.

| Compound | Observed Activity | Source |

|---|---|---|

| 2-[(4-Methoxyphenyl)methoxy]acetaldehyde | Identified as an antifungal compound. | biosynth.com |

| Arylidene derivatives with methoxy groups | Showed decreased antimicrobial action compared to derivatives with electron-withdrawing groups. | researchgate.net |

Anticancer Activity and Mechanisms of Action

The exploration of this compound derivatives in oncology has yielded promising results. Research indicates that 2-[(4-Methoxyphenyl)methoxy]acetaldehyde possesses anticancer activity, which may be linked to its ability to inhibit cell growth and induce apoptosis (programmed cell death). biosynth.com

Further insights into potential mechanisms can be drawn from studies on 2-methoxyestradiol (B1684026) (2-ME), a compound that, while different, shares some structural motifs. 2-ME has demonstrated significant antitumor effects in various cancer cell lines, including osteosarcoma. nih.govresearchgate.net Its mechanism of action is believed to involve the inhibition of cell proliferation and the induction of apoptosis. nih.gov Key molecular targets implicated in the anticancer effects of 2-ME include:

Caspase-3: Activation of this executioner caspase is a central event in the apoptotic pathway. Studies show that 2-ME treatment leads to increased expression of caspase-3. nih.govresearchgate.net

Bcl-2: This protein is an anti-apoptotic factor. 2-ME has been shown to downregulate the expression of Bcl-2, thereby promoting cell death. nih.govresearchgate.net

VEGF (Vascular Endothelial Growth Factor): This protein is crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. 2-ME can inhibit the expression of VEGF, thus potentially suppressing tumor neovascularization. nih.gov

These findings suggest that a potential avenue for the anticancer action of this compound could be through the modulation of key regulators of apoptosis and angiogenesis.

| Mechanism | Effect | Associated Molecule(s) | Source |

|---|---|---|---|

| Induction of Apoptosis | Increases programmed cell death. | Caspase-3, Bcl-2 | nih.govresearchgate.net |

| Inhibition of Proliferation | Halts the growth of cancer cells. | - | nih.gov |

| Inhibition of Angiogenesis | Reduces the formation of new blood vessels that feed tumors. | VEGF | nih.gov |

Neuroprotective Effects and Potential in Neurological Disorders

Phytochemicals are increasingly recognized for their potential to protect neural cells from damage associated with aging and neurological diseases. us.es In this context, a derivative of this compound has been investigated for its neuroprotective properties. A study on 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal), an analog of salidroside, demonstrated protective effects against neurotoxicity in HT22 cells. nih.gov

The research found that pretreatment with GlcNAc-Sal attenuated apoptotic cell death induced by sodium nitroprusside, a nitric oxide donor. nih.gov The protective mechanism appears to be mediated by:

Inhibition of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) production: Oxidative and nitrative stress are key contributors to neuronal damage in conditions like Alzheimer's and Parkinson's disease.

Regulation of apoptosis-related genes and proteins: The compound influenced the expression of molecules involved in the cell death pathway. nih.gov

These findings suggest that derivatives of this compound could serve as a basis for developing agents for the prevention or treatment of neurological disorders where nitric oxide-induced damage plays a significant role. nih.gov

Diabetes Management and Insulin (B600854) Sensitivity

Type 2 diabetes is characterized by insulin resistance and pancreatic β-cell dysfunction. nih.govnih.gov While numerous classes of drugs exist to manage this condition by improving insulin sensitivity or secretion, there is currently no direct scientific literature linking this compound to diabetes management or the improvement of insulin sensitivity. This remains an unexplored area for this particular compound.

Wound Healing Potential

Effective wound healing is a complex process involving stages like hemostasis, inflammation, proliferation, and tissue remodeling. Advanced wound dressings, often based on hydrogels like gelatin methacryloyl (GelMA), can facilitate this process by providing a moist environment and delivering bioactive molecules. nih.gov However, a review of the current scientific literature reveals no studies specifically investigating the wound healing potential of this compound. Future research could explore the incorporation of this compound into biomaterials to assess any potential benefits in tissue regeneration.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-[(4-Methoxyphenyl)methoxy]acetaldehyde |

| 2-methoxyestradiol (2-ME) |

| 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal) |

| Acetaldehyde (B116499) |

| Propanal |

| 2-methylpentanal |

| 2-pentanone |

| Carbon Monoxide (CO) |

| Hydroxyl (OH) radical |

| Ozone (O₃) |

| Nitrate radical (NO₃) |

| Caspase-3 |

| Bcl-2 |

| Vascular Endothelial Growth Factor (VEGF) |

| Nitric Oxide (NO) |

| Gelatin methacryloyl (GelMA) |

Anti-inflammatory and Antioxidant Properties

While the broader class of compounds containing a p-methoxyphenyl group has been the subject of research for various biological activities, including anti-inflammatory and antioxidant effects, these findings cannot be directly extrapolated to this compound. ontosight.aiontosight.aiacs.orgmdpi.comtandfonline.commedchemexpress.com For instance, studies on other molecules such as 2,3-Bis(p-methoxyphenyl)indole and various chalcone (B49325) derivatives containing a p-methoxyphenyl moiety have shown anti-inflammatory potential. acs.orgnih.gov Similarly, certain compounds with the p-methoxyphenyl group have demonstrated antioxidant capabilities in various assays. ontosight.ainih.govinsightsociety.orgd-nb.info However, the specific chemical structure of this compound, with its acetaldehyde functional group, dictates its unique chemical and biological behavior.

Future research is warranted to fill this knowledge gap. Investigations could focus on in vitro assays to screen for radical scavenging activity and inhibition of inflammatory markers. Such studies would be crucial to determine if this compound holds any promise in these therapeutic areas.

Impact on Cellular Processes (e.g., cell viability, proliferation, metabolic activity)

The aldehyde functional group present in this compound is known to be reactive and could potentially influence cellular processes. However, without direct experimental evidence, any discussion of its specific effects on cell viability, proliferation, or metabolic activity would be speculative. Therefore, dedicated research, including cytotoxicity assays, cell proliferation studies, and metabolic flux analysis, is required to elucidate the cellular effects of this compound.

Conclusion

Summary of Key Research Findings

Research has established 2-(4-methoxyphenyl)acetaldehyde as a valuable compound, particularly in the fragrance industry and as a building block in organic synthesis. pharmaffiliates.com It is recognized for its characteristic scent and is used as a fragrance ingredient. nih.gov The compound, also known by synonyms such as 4-methoxybenzeneacetaldehyde and p-anisylacetaldehyde, has the chemical formula C9H10O2. pharmaffiliates.comnih.gov

Key physical and chemical properties have been well-documented. It exists as a colorless oil and has a molecular weight of approximately 150.18 g/mol . pharmaffiliates.com Its structure has been confirmed through various analytical techniques, and its IUPAC name is this compound. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H10O2 | sigmaaldrich.com |

| Molecular Weight | 150.18 g/mol | pharmaffiliates.com |

| Appearance | Colourless Oil | pharmaffiliates.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5703-26-4 | sigmaaldrich.com |

Synthetic routes to this compound and its derivatives have been explored. For instance, related structures like 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol have been synthesized from vanillin (B372448) and p-anisidine (B42471) with high yields. atlantis-press.com Additionally, the synthesis of derivatives such as 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile (B1656056) highlights its utility as a precursor in more complex molecular architectures. researchgate.net

Outstanding Research Questions and Challenges

Despite the progress made, several research questions and challenges remain. A significant portion of the available information pertains to its role as a research chemical, with a need for more extensive studies on its broader industrial applications. pharmaffiliates.com

A primary challenge lies in developing more sustainable and efficient synthetic methods. While laboratory-scale syntheses are established, the transition to large-scale, environmentally friendly production processes requires further investigation. The development of biocatalytic routes, for example, could offer a more sustainable alternative to traditional chemical synthesis.